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Fortimicin

Cat. No.: B10828623
M. Wt: 405.5 g/mol
InChI Key: BIDUPMYXGFNAEJ-UHFFFAOYSA-N
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Description

Historical Scientific Discovery and Initial Characterization

The Fortimicin complex of antibiotics was discovered in the culture filtrates of Micromonospora olivoasterospora, a soil-dwelling actinomycete. ontosight.aidrugfuture.commdpi.com The initial discovery and isolation of the main components, Fortimicins A and B, were reported in the mid-1970s. drugfuture.com Early research characterized Fortimicins A and B as new antibiotics with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov this compound A, in particular, demonstrated potent antibacterial effects in vitro and in vivo, while this compound B was found to be less active. nih.govrsc.org Further studies led to the isolation and characterization of minor components, including Fortimicins C, D, and KE. drugfuture.com The producing organism, Micromonospora olivoasterospora strain MK-70, was isolated from soil in Japan. google.com

Academic Context and Significance of this compound in Aminoglycoside Research

Fortimicins hold a significant place in academic research due to their structural divergence from many other widely used aminoglycosides. Unlike the majority of clinically relevant aminoglycosides that contain a 2-deoxystreptamine (B1221613) moiety, Fortimicins feature a fortamine moiety. nih.gov This structural difference has made Fortimicins valuable in studying the structure-activity relationships of aminoglycoside antibiotics and exploring mechanisms of bacterial resistance. ontosight.ai Research has indicated that Fortimicins, particularly this compound A, exhibit broad-spectrum antibacterial activity and are resistant to some commonly encountered aminoglycoside-modifying enzymes, which are a major mechanism of resistance to other aminoglycosides. nih.govnih.gov This resistance profile has positioned Fortimicins as important compounds for investigating new antimicrobial drug development strategies and understanding resistance mechanisms. ontosight.airesearcher.life Studies have also explored the synergistic activity of this compound in combination with other antibiotics, such as beta-lactams, against multidrug-resistant bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net

Structural Elucidation and Classification of this compound Congeners

The chemical structures of the this compound congeners have been elucidated, revealing their complex nature as pseudodisaccharide aminoglycosides. The structure of this compound C, for instance, consists of a central inositol (B14025) ring linked to a pentadeoxyheptopyranose ring, along with various amino and methyl groups. ontosight.ai This intricate arrangement of functional groups is crucial for its interaction with bacterial ribosomes. ontosight.ai Fortimicins are classified based on variations in their chemical structure, particularly the substituents on the core aminocyclitol ring and the attached sugar moiety. The main components are this compound A and this compound B, with several other related factors (congeners) such as this compound C, D, KE, KF, KG, KL1, and KK1 also identified. drugfuture.comgoogle.combiorxiv.org Structural studies have been essential in understanding the biological activity and resistance profiles of these different congeners.

Below is a table summarizing some of the characterized this compound congeners and their molecular formulas:

This compound CongenerMolecular Formula
This compound AC₁₇H₃₅N₅O₆ drugfuture.comchemsrc.com
This compound BC₁₅H₃₂N₄O₅ lookchem.comnih.gov
This compound CC₁₆H₃₃N₅O₆ ontosight.ai
This compound DC₁₆H₃₃N₅O₆ uni.lunih.gov
This compound KL1C₁₃H₂₈N₄O₇ nih.gov
This compound KK1C₁₄H₃₀N₄O₇ nih.gov

Detailed research findings on the mechanism of action indicate that this compound A inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, disrupting the initiation complex of peptide formation. ontosight.ainih.govontosight.ai This binding leads to misreading of the genetic code and ultimately bacterial cell death. ontosight.ai this compound A has been shown to inhibit polyuridylic acid-directed phenylalanine polymerization and induce misreading in vitro. nih.gov In contrast, this compound B did not show the same effects on polymerization or misreading in these in vitro studies. nih.gov Both Fortimicins A and B were found to inhibit the dissociation of 70S ribosomes into their subunits. nih.gov

Research FindingDescription
Mechanism of ActionInhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. ontosight.ainih.govontosight.ai
Effect on Protein SynthesisDisrupts the initiation complex of peptide formation, leading to misreading of genetic code. ontosight.ai this compound A inhibits polyuridylic acid-directed phenylalanine polymerization and induces misreading in vitro. nih.gov
Ribosomal InteractionInhibits dissociation of 70S ribosomes into subunits. nih.gov
Activity at Alkaline pHShows improved activity at alkaline pH, similar to other aminoglycosides. nih.govnih.gov
Bactericidal ActionExhibits rapid, bactericidal action. nih.govnih.gov
Effect of Inoculum SizeReduced activity with increasing inoculum levels. nih.gov
Resistance to EnzymesResistant to most common aminoglycoside-inactivating enzymes. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35N5O6 B10828623 Fortimicin

Properties

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDUPMYXGFNAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860688
Record name 2-Amino-5-[glycyl(methyl)amino]-3,6-dihydroxy-4-methoxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis of Fortimicin

Elucidation of the Fortimicin Biosynthetic Pathway

The proposed pathway for this compound biosynthesis has been largely determined through studies utilizing blocked mutants of M. olivasterospora that accumulate specific intermediates. psu.edu

The biosynthesis of the this compound core structure is initiated by the conversion of myo-inositol to scyllo-inosose, followed by transamination to form scyllo-inosamine. psu.edu Another key precursor is dTDP-glucosamine, which forms a 1,6 linkage with scyllo-inosamine to establish the core pseudodisaccharide structure of the this compound class of antibiotics. psu.edu

Several intermediates have been identified throughout the pathway, reflecting the sequential modifications of the core structure. Studies involving cell-free extracts and blocked mutants have helped to pinpoint these intermediates and the enzymatic steps connecting them. psu.edunih.gov

Table 1: Proposed Key Precursor Molecules in this compound Biosynthesis

Precursor MoleculeRole in Pathway
myo-inositolInitiates the formation of the cyclitol core.
scyllo-inososeIntermediate in the formation of the cyclitol.
scyllo-inosamineForms the core structure with dTDP-glucosamine.
dTDP-glucosamineForms the core pseudodisaccharide linkage.

The conversion of precursor molecules and intermediates into the final this compound structure involves a variety of enzymatic reactions, including phosphotransferation, glycosylation, transamination, methylation, and dehydroxylation. psu.edu

Phosphorylation appears to be a critical initial step in the biosynthesis of 3',4'-dideoxy types of aminoglycosides, including fortimicins. jmb.or.krnih.gov The gene forP (also known as fms8) in M. olivasterospora encodes a phosphotransferase that is predicted to mediate the phosphorylation of a biosynthetic intermediate, and this phosphorylation event is considered critical for further processing in the this compound pathway. nih.govjmb.or.kr Studies with a ΔforP mutant of M. olivasterospora showed the accumulation of a shunt product, while complementation with forP restored the natural this compound profiles, indicating the enzyme's role in the initial phosphorylation step leading to 3',4'-dideoxygenation. jmb.or.krnih.gov

Glycosylation, the process of attaching sugar moieties to the aminocyclitol core, is a crucial step in building the this compound structure. psu.edu The formation of the 1,6 linkage between dTDP-glucosamine and scyllo-inosamine is a key glycosylation event that establishes the pseudodisaccharide core. psu.edu While the specific glycosyltransferases involved in all steps of this compound biosynthesis are not fully characterized, comparative analysis with other aminoglycoside biosynthetic pathways, such as gentamicin (B1671437), suggests the involvement of glycosyltransferases (GTs) responsible for attaching the sugar components with specific stereochemical control. rsc.orgfrontiersin.org

Transamination reactions, which involve the transfer of an amino group, occur at specific positions during this compound biosynthesis. psu.eduwikipedia.org Notably, transamination occurs at the C-4 position of the scyllo-inosamine moiety, a feature that distinguishes fortimicins from streptidine-derived aminoglycosides where transamination occurs at C-3. psu.edu Following transamination, the C-4 amine functionality is subsequently methylated. psu.edu Methylation is also predicted to occur at the C-6 position of the glucosamine (B1671600) moiety after a transamination step at that position. psu.edu Enzymes like ForK have been proposed to function as radical SAM methyltransferases, introducing methyl substituents at specific carbon positions. nih.gov

Table 2: Key Enzymatic Transformations in this compound Biosynthesis

Enzymatic TransformationDescriptionRelevant Position(s)Putative Enzyme(s)
PhosphorylationAddition of a phosphate (B84403) group to an intermediate, initiating the dideoxygenation pathway.Not explicitly statedForP (Fms8)
GlycosylationAttachment of sugar moieties (e.g., glucosamine) to the aminocyclitol core via glycosidic linkages.1,6 linkageNot fully defined
TransaminationTransfer of amino groups.C-4 of inosamine, C-6 of glucosamineNot fully defined
MethylationAddition of methyl groups to amine functionalities or carbon atoms.C-4 amine, C-6 carbonForK
DidehydroxylationRemoval of hydroxyl groups at two adjacent positions, leading to a dideoxy sugar.C-3 and C-4 of glucosamineInvolved in the pathway downstream of phosphorylation

Characterization of Key Enzymatic Transformations

Glycosylation Steps and Stereochemical Control

Genetic Basis of this compound Biosynthesis

The genes responsible for this compound biosynthesis are clustered in the genome of M. olivasterospora. psu.edunih.gov This fms gene cluster spans approximately 27 kb and contains at least ten biosynthetic genes (fms1, fms3, fms4, fms5, fms7, fms8, fms10, fms11, fms12, fms13) along with a gene conferring self-resistance to the antibiotic. nih.gov The identification and characterization of these genes have been facilitated by cloning and complementation analyses using blocked mutants. psu.edunih.gov Comparative genomic studies have revealed homology between the this compound gene cluster and those of other aminoglycosides like gentamicin, suggesting shared evolutionary origins and biosynthetic strategies, although differences exist, particularly concerning the enzymes involved in the formation of the aminocyclitol core. psu.edursc.org

Table 3: Identified Genes in the this compound Biosynthetic Gene Cluster

GenePutative Function
fms1Involved in biosynthesis (specific role not detailed)
fms3Involved in biosynthesis (specific role not detailed)
fms4Involved in biosynthesis (specific role not detailed)
fms5Involved in biosynthesis (specific role not detailed)
fms7Involved in biosynthesis (specific role not detailed)
fms8Phosphotransferase (ForP), involved in dideoxygenation
fms10Involved in biosynthesis (specific role not detailed)
fms11Involved in biosynthesis (specific role not detailed)
fms12Involved in biosynthesis (specific role not detailed)
fms13Involved in biosynthesis (specific role not detailed)
fmrOSelf-resistance gene

Identification and Organization of Biosynthetic Gene Clusters (e.g., fms genes)

Research utilizing blocked mutants of M. olivasterospora and cosmid libraries of its genomic DNA has been instrumental in identifying the genes involved in this compound biosynthesis. nih.govpsu.edu These genes, collectively referred to as fms genes, are clustered in a specific chromosomal region. nih.govnih.govhokudai.ac.jp Early studies identified at least seven fms genes (fms1, fms3, fms4, fms5, fms7, fms11, and fms12) involved in the pathway. nih.gov Further complementation analysis revealed the presence of additional genes within the cluster, including fms8, fms10, and fms13. nih.gov The fms8 gene, also known as forP, encodes a phosphotransferase that plays a role in the dehydroxylation step of this compound A biosynthesis, potentially through phosphorylation of a precursor like this compound KK1. nih.govjmb.or.kr This phosphotransferase shows homology to the neomycin resistance gene nmrA from Micromonospora sp. MK50. nih.gov The gene encoding N-formimidoyl this compound A synthase (fms14), an enzyme that converts this compound A to N-formimidoyl this compound A, has also been cloned and found within the this compound biosynthetic gene cluster. nih.gov This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase, and the formimidoyl group is derived from glycine. nih.gov The fms gene cluster in M. olivasterospora spans approximately 27 kb and includes at least ten biosynthetic genes and a gene conferring self-resistance to the antibiotic. nih.gov Homologous fms gene regions have been found in other producers of this compound-group antibiotics, such as Micromonospora sp. SF-2098 and Dactylosporangium matsuzakiense. nih.govnih.gov

Table 1: Identified fms Genes and Proposed Functions in this compound Biosynthesis

Gene LocusProposed FunctionNotes
fms1Involved in biosynthesisIdentified through complementation analysis. nih.gov
fms3Involved in biosynthesisIdentified through complementation analysis. nih.gov
fms4Involved in biosynthesisIdentified through complementation analysis. nih.gov
fms5Involved in biosynthesisIdentified through complementation analysis. nih.gov
fms7Involved in biosynthesisIdentified through complementation analysis. nih.gov
fms8 (forP)Phosphotransferase involved in dehydroxylationHomolog of nmrA; phosphorylates this compound KK1. nih.govjmb.or.kr
fms10Involved in biosynthesisIdentified through complementation analysis. nih.gov
fms11Involved in biosynthesisIdentified through complementation analysis. nih.gov
fms12Involved in biosynthesisIdentified through complementation analysis. nih.gov
fms13Involved in biosynthesisIdentified through complementation analysis. nih.govpsu.edu
fms14N-formimidoyl this compound A synthase (FI-FTMase)FAD-dependent oxidase, adds formimidoyl group from glycine. nih.gov
Self-resistance geneConfers resistance to this compoundLinked to the biosynthetic gene cluster. nih.gov

Regulation of Biosynthetic Gene Expression

While the identification and organization of the fms gene cluster have been well-studied, the detailed mechanisms regulating the expression of these biosynthetic genes are less fully understood. researchgate.net However, research into the biosynthesis of other aminoglycosides, such as streptomycin (B1217042), suggests that complex regulatory systems involving signaling molecules like A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) and regulatory proteins like AdpA and StrR play a crucial role in activating the transcription of biosynthetic genes. psu.edu It is plausible that similar, though distinct, regulatory mechanisms are involved in controlling this compound production in Micromonospora olivasterospora. Cluster-specific regulation of actinomycete gene clusters for aminoglycosides is likely and may involve novel secondary metabolic sensor-response regulator systems. researchgate.net Further research is needed to fully elucidate the specific regulatory networks governing fms gene expression.

Chemoenzymatic and Synthetic Biology Approaches in Biosynthesis Research

Chemoenzymatic and synthetic biology approaches offer powerful tools for studying and potentially manipulating the biosynthesis of complex natural products like this compound. acs.orgucl.ac.uknih.gov Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize target molecules or intermediates. This approach has been applied in the synthesis of structural components of this compound, such as fortamine, the 1,4-diaminocyclitol moiety. acs.org The first enantioselective synthesis of fortamine was achieved using a chemoenzymatic approach. acs.org

Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. nih.govhudsonlabautomation.com In the context of antibiotic biosynthesis, synthetic biology can be used to engineer microbial hosts for the production of natural products, optimize biosynthetic pathways, and create novel antibiotic derivatives through combinatorial biosynthesis. nih.govresearchgate.netnih.gov While specific detailed applications of synthetic biology solely focused on de novo this compound production in heterologous hosts were not extensively highlighted in the search results, the principles of synthetic biology, such as pathway engineering and the manipulation of biosynthetic gene clusters, are highly relevant to this compound research. nih.govresearchgate.netresearchgate.net Comparing the biosynthetic gene clusters of different aminoglycosides, including this compound, can provide insights for potential combinatorial biosynthesis strategies to generate hybrid antibiotics. nih.govresearchgate.netnih.gov The availability of sequenced gene clusters for this compound, gentamicin, and kanamycin (B1662678) facilitates such comparative analyses and pathway engineering efforts. nih.govnih.gov These approaches hold potential for developing new this compound analogs with altered properties. researchgate.net

Table 2: Approaches in this compound Biosynthesis Research

ApproachDescriptionApplication in this compound Research
Chemoenzymatic SynthesisCombines chemical and enzymatic steps for synthesis.Used for the enantioselective synthesis of fortamine, a key structural component. acs.org
Synthetic BiologyDesign and construction of biological systems for desired purposes.Potential for pathway engineering, combinatorial biosynthesis, and heterologous production. nih.govresearchgate.netnih.gov

Chemical Synthesis and Derivatization of Fortimicin Analogs

Total Synthesis Strategies for Fortimicin Congeners

Total synthesis of this compound congeners involves the de novo construction of the entire molecular scaffold from simpler precursors. This approach allows for precise control over stereochemistry and the introduction of diverse structural elements not readily accessible through fermentation or semi-synthesis.

Enantioselective Total Synthesis Approaches

Enantioselective total synthesis is crucial for accessing the biologically active stereoisomers of fortimicins. Recent advances have focused on developing efficient and stereocontrolled routes to assemble the key fragments and the final pseudodisaccharide structure. One reported asymmetric total synthesis of this compound B was achieved in 12 steps from readily available starting materials. researchgate.netresearcher.lifenih.gov This synthesis utilized an enantioselective Cu(II)-catalyzed inverse-electron-demand Diels-Alder (IEDDA) reaction of 2-pyrones and N-substituted 2-oxazolones for the efficient construction of the fortamine fragment. researchgate.netresearcher.lifenih.govresearchgate.net

Strategic Fragment Synthesis (e.g., Fortamine, 6-epi-Purpurosamine B)

The total synthesis of fortimicins often relies on the efficient and stereoselective synthesis of their key constituent fragments, namely fortamine and 6-epi-purpurosamine B.

6-epi-Purpurosamine B Synthesis: 6-epi-Purpurosamine B is an aminosugar component of fortimicins. oup.comnih.govoup.com Synthetic studies have focused on preparing derivatives of 6-epi-purpurosamine B for use in the synthesis of this compound analogs. oup.comoup.com A protected form of 6-epi-purpurosamine B has been synthesized in relation to the synthesis of other antipseudomonal drugs. nih.gov Approaches to the synthesis of 6-epi-purpurosamine B include those starting from L-alanine via a high-pressure (4+2) cycloaddition as a key step. lookchem.com

Methodologies for Glycosidic Bond Formation

The formation of the glycosidic bond connecting the fortamine cyclitol and the 6-epi-purpurosamine B sugar is a critical step in the total synthesis of fortimicins. Stereoselective construction of the α-glycosidic bond is essential for obtaining the natural product. Gold(I)-catalyzed glycosylation has been reported as a method for the stereoselective formation of the α-glycosidic bond in the synthesis of this compound B. researchgate.netresearcher.lifenih.govresearchgate.netresearchgate.net The condensation of a protected fortamine aglycone with a suitably activated 6-epi-purpurosamine B sugar chloride has also been described, yielding the desired condensation product. capes.gov.br

Semi-synthetic Modification of this compound Scaffolds

Semi-synthetic modification involves chemically altering naturally occurring fortimicins to create novel analogs. This approach leverages the availability of fermentation-derived fortimicins as starting materials and allows for targeted structural changes at specific positions.

Functional Group Derivatization (e.g., N-substitution, O-demethylation)

Derivatization of functional groups, particularly amino and hydroxyl groups, is a common strategy in semi-synthetic this compound chemistry. google.comgoogle.comiu.edusigmaaldrich.com

N-substitution: The amino groups at positions 1, 2', or 6' of this compound A have been targets for alkylation or acylation. nih.govdoi.org 2'-N-Substituted this compound A derivatives have shown activity against this compound A-resistant strains producing AAC(3)-I, an enzyme that can inactivate this compound A. nih.govdoi.org Studies on 4-N-substituted this compound B derivatives have shown that the nature of the substituent at the 4-N position significantly affects activity, with the presence of hydrophilic groups often necessary for activity. nih.govnih.gov Examples of potent 4-N-substituted derivatives include those with 2-aminoethyl, 4-amino-2-hydroxybutyl, and 2-hydroxy-4-methylaminobutyl groups. nih.gov The 4-N-methyl group in this compound analogs has been shown to be essential for antibacterial activity. nih.gov

O-demethylation: O-demethylation, particularly at the 3-O position, has been explored to generate this compound analogs with altered properties. Treatment of this compound B with lithium in ethylamine (B1201723) has been reported to yield 3-O-demethylthis compound B. nih.gov This 3-O-demethylated product can then be further converted to other analogs, such as 3-O-demethylthis compound A and 4-N-acyl-3-O-demethylfortimicins B. nih.govgoogle.com These 3-O-demethylated derivatives have shown increased antibacterial activities compared to their parent compounds, notably against Pseudomonas aeruginosa. nih.gov

Here is a table summarizing some functional group modifications and their positions:

Modification TypePosition(s) ModifiedExample Derivative(s)Reference(s)
N-substitution1, 2', 6' (this compound A)Alkylated or acylated derivatives nih.govdoi.org
N-substitution4-N (this compound B)4-N-acyl-, 4-N-alkyl derivatives, 4-N-(2-aminoethyl)-, 4-N-(4-amino-2-hydroxybutyl)-, 4-N-(2-hydroxy-4-methylaminobutyl)- nih.govnih.gov
O-demethylation3-O (this compound B)3-O-demethylthis compound B nih.govgoogle.com
O-demethylation3-O (this compound A)3-O-demethylthis compound A nih.govgoogle.com

Rational Design and Synthesis of Novel this compound Analogs

Rational design plays a significant role in the synthesis of novel this compound analogs with improved properties. This involves using structural information and understanding of resistance mechanisms to guide the modification of the this compound scaffold. semanticscholar.orgmdpi.comresearchgate.net The aim is to create derivatives that circumvent resistance mechanisms mediated by aminoglycoside-modifying enzymes (AMEs), such as N-acetyltransferases (AAC), O-nucleotidyltransferases (ANT), and O-phosphotransferases (APH). asm.orgsemanticscholar.orgmdpi.com While much of the rational design in aminoglycoside chemistry has focused on 2-deoxystreptamine-containing compounds like kanamycin (B1662678) and gentamicin (B1671437), the unique structure of fortimicins presents opportunities for designing analogs with distinct resistance profiles. asm.orgucl.ac.bemdpi.com The enantioselective total synthesis provides a platform for future investigations into the structure-activity relationships of fortimicins, which can inform rational design efforts. researchgate.netresearcher.lifenih.govresearchgate.netontosight.ai

Advanced Synthetic Methodologies Applied to this compound Research

Advanced synthetic methodologies play a vital role in overcoming the challenges associated with assembling the complex architecture of fortimicins and their analogs. These methods aim to improve efficiency, control stereochemistry, and enable the synthesis of novel structures that may possess improved pharmacological properties. The development of such strategies is essential for comprehensive structure-activity relationship studies. nih.gov

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool for controlling the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of chiral molecules like fortimicins. researchgate.netnumberanalytics.com The stereochemistry of aminoglycosides significantly impacts their interaction with ribosomal RNA and aminoglycoside-modifying enzymes, thus influencing their activity and susceptibility to resistance mechanisms. ucl.ac.benih.gov

Recent research has demonstrated the application of asymmetric catalysis in the synthesis of this compound building blocks. For instance, an enantioselective total synthesis of this compound B utilized a copper(II)-catalyzed inverse-electron-demand Diels-Alder (IEDDA) reaction to efficiently construct the fortamine fragment. nih.gov This approach addressed the challenge of synthesizing this fragment, which previously required a lengthy multistep route due to its complex stereochemistry. nih.gov The use of asymmetric catalysis in this key step allowed for the control of the absolute configuration of the newly formed stereocenters in the cyclitol core. nih.gov

Asymmetric catalytic methods are also being explored for the synthesis of aminocyclitols that serve as core structures for various aminoglycosides, including potential this compound analogs. Palladium-catalyzed asymmetric desymmetrization of meso-cyclohexane derivatives has been shown to provide highly oxidized cyclohexane (B81311) architectures that can be valuable intermediates for accessing novel aminoglycoside antibiotics. nih.gov

The field of asymmetric catalysis continues to evolve, with new chiral ligands and catalysts being developed that can facilitate the synthesis of complex molecules with high stereoselectivity. numberanalytics.com These advancements hold promise for enabling more efficient and selective routes to this compound analogs.

Stereochemical Control and Regioselectivity in Analog Synthesis

Precise control over both stereochemistry and regioselectivity is critical in the synthesis of this compound analogs to ensure the formation of the desired isomers and to avoid the creation of inactive or toxic byproducts. uj.ac.zachemistrydocs.com Fortimicins contain multiple hydroxyl and amino groups that can undergo reactions, and selective functionalization at specific positions is often necessary for the synthesis of targeted analogs. nih.gov

Glycosylation reactions, which form the linkages between the aminocyclitol and sugar moieties in fortimicins, are particularly challenging in terms of stereochemical and regiochemical control. The formation of the correct α-glycosidic bond is essential for the biological activity of many aminoglycosides. nih.govucl.ac.be Gold(I)-catalyzed glycosylation has been employed to achieve the stereoselective construction of the α-glycosidic bond in the synthesis of this compound B. nih.gov

Regioselectivity is also a key consideration when modifying existing this compound structures or synthesizing analogs. For example, chemical modifications of this compound A have involved selective alkylation or acylation of the amino groups at the 1, 2', or 6' positions to investigate the impact on antimicrobial activity and resistance profiles. nih.gov Achieving selectivity among these similar functional groups requires careful control of reaction conditions and the use of appropriate protecting group strategies or regioselective catalysts. nih.govorganic-chemistry.orgrsc.org

Research into the synthesis of aminocyclitols, the core of fortimicins, also highlights the importance of stereochemical control. Strategies for modifying the 2-deoxystreptamine (B1221613) ring, a common aminocyclitol found in many aminoglycosides, involve diastereoselective transformations to provide intermediates with specific stereochemical configurations. nih.gov While 2-deoxystreptamine is not the cyclitol in this compound (which is fortamine), the synthetic methodologies developed for controlling stereochemistry in related aminocyclitols are often transferable and relevant to this compound analog synthesis. nih.govucl.ac.be

The development of catalyst-controlled regioselective reactions is an active area of research in organic synthesis and has implications for the efficient construction of complex molecules like this compound analogs. organic-chemistry.orgrsc.org By carefully selecting catalysts and reaction conditions, chemists can direct reactions to occur at specific sites within a molecule, minimizing the formation of unwanted isomers.

The synthesis of this compound analogs often requires a combination of strategies to achieve the desired stereochemical and regiochemical outcomes. This includes the use of chiral catalysts, carefully designed reaction sequences, and potentially biocatalytic approaches in the future. researchgate.netnumberanalytics.comucl.ac.uk

Table 1: Key Reactions and Catalysts in this compound Analog Synthesis

Reaction Type Catalyst/Method Used Outcome Controlled Relevant Section Source
Inverse-electron-demand Diels-Alder (IEDDA) Cu(II) catalyst Enantioselectivity (Fortamine) 3.3.1 nih.gov
Glycosylation Gold(I) catalyst Stereoselectivity (α-glycosidic) 3.3.2 nih.gov
Asymmetric Desymmetrization of Cyclohexanes Palladium catalyst Asymmetric Induction (Aminocyclitols) 3.3.1 nih.gov

Table 2: Examples of Stereochemical and Regiochemical Control Challenges

Challenge Impact on Synthesis Relevance to Fortimicins/Aminoglycosides Relevant Section Source
Complex Stereochemistry of Fortamine Cyclitol Requires asymmetric methods for control Core structure of Fortimicins 3.3.1, 3.3.2 nih.gov
Multiple Reactive Functional Groups Demands regioselective strategies for modification Amino and hydroxyl groups in Fortimicins 3.3.2 nih.gov
Glycosidic Bond Formation Requires stereoselective methods (e.g., α-selectivity) Links cyclitol and sugar moieties 3.3.2 nih.govucl.ac.be

Molecular Mechanisms of Action of Fortimicin

Identification of Molecular Targets and Binding Sites

The bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins, is the primary target of fortimicin frontiersin.orgwikipedia.org. Bacterial ribosomes are composed of two subunits: the small 30S subunit and the large 50S subunit, which combine to form the 70S ribosome frontiersin.org. This compound, like other aminoglycosides, primarily targets the 30S ribosomal subunit ontosight.aiontosight.aiasm.orgmcmaster.ca.

Interaction with Ribosomal Subunits (e.g., 30S)

This compound binds to the bacterial 30S ribosomal subunit ontosight.aiontosight.aiasm.orgmcmaster.ca. This binding interferes with the initiation complex of peptide formation, a critical step in starting protein synthesis ontosight.aiontosight.ai. The binding site for aminoglycosides, including this compound, is located within the 16S ribosomal RNA (rRNA) component of the 30S subunit researchgate.netmdpi.com.

Studies comparing this compound A and B showed that both inhibited the dissociation of 70S ribosomes into their subunits nih.govnih.gov. However, neither this compound A nor B was able to displace tritiated dihydrostreptomycin, tobramycin, or gentamicin (B1671437) from their respective binding sites on the 70S particle, suggesting that while they interact with the ribosome, their precise binding location or affinity relative to these other aminoglycosides may differ nih.govnih.gov.

Characterization of Binding Motifs and Specific Nucleotides

Aminoglycosides, including this compound, bind to specific sites on the ribosomal RNA within the 16S rRNA component mdpi.com. The binding of aminoglycosides to the 30S subunit involves interactions with specific nucleotides in the 16S rRNA, particularly within helix 44 (h44) in the decoding center researchgate.netnih.gov. Universally conserved adenine (B156593) residues, such as A1492 and A1493, located in the decoding site, are directly involved in the decoding process during normal translation and are implicated in aminoglycoside binding researchgate.netasm.org. These nucleotides are thought to be destacked by aminoglycosides, mimicking the conformation of correct codon-anticodon recognition researchgate.net. Another nucleotide, A1408, specific to prokaryotes, is also involved and contributes to the specificity of aminoglycoside binding researchgate.net.

While specific binding motifs for this compound itself were not extensively detailed in the search results compared to other aminoglycosides, the general mechanism for aminoglycosides involves interaction with these key nucleotides and ribosomal proteins in the 30S subunit's A-site researchgate.netasm.org.

Biochemical Consequences of this compound-Target Interaction

The binding of this compound to the bacterial 30S ribosomal subunit leads to significant disruptions in the protein synthesis machinery.

Inhibition of Protein Synthesis Processes (e.g., translation, translocation)

This compound inhibits protein synthesis in bacterial cells ontosight.ainih.govnih.gov. This inhibition occurs at the ribosomal level during the translation process wikipedia.orgmicrobenotes.com. Aminoglycosides interfere with the elongation stage of translation microbenotes.com. The binding of aminoglycosides to the 30S subunit can interfere with the initiation complex of peptide formation ontosight.aiontosight.ai. Furthermore, they can inhibit the transfer of peptidyl tRNA from the A-site to the P-site on the ribosome, a process known as translocation ucl.ac.be. The A-site is the entry point for aminoacyl-tRNA, while the P-site holds the tRNA carrying the growing polypeptide chain frontiersin.orgpoly-ed.com.

In vitro studies with this compound A showed inhibition of polyuridylic acid-directed phenylalanine polymerization nih.govnih.gov. However, in assays programmed with natural mRNA, only a weak polymerization inhibition effect was observed with this compound A nih.govnih.gov. In contrast, this compound B had no effect on polymerization in polyuridylic acid-directed assays but showed a strong stimulation in assays programmed with natural mRNA nih.govnih.gov. This suggests potential differences in the specific effects of different this compound variants on translation processes depending on the mRNA template.

Induction of Ribosomal Misreading

A key consequence of this compound binding to the 30S ribosome is the induction of ribosomal misreading ontosight.ainih.govnih.govmcmaster.ca. This means that the ribosome incorrectly decodes the genetic code on the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain ontosight.aimcmaster.ca. This impairment of the proofreading process that controls translational accuracy results in the production of abnormal or misfolded proteins ontosight.aiasm.orgucl.ac.be. The accumulation of these aberrant proteins can disrupt cellular functions and ultimately contribute to bacterial cell death ontosight.ai.

This compound A has been shown to induce misreading, as demonstrated by the incorporation of leucine (B10760876) in polyuridylic acid-directed assays nih.govnih.gov. In contrast, this compound B did not induce misreading in these assays nih.govnih.gov.

Mechanistic Insights from Structural Biology Studies (e.g., X-ray Crystallography, NMR Spectroscopy of Complexes)

Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, have been crucial in understanding the interactions between antibiotics and the ribosome at an atomic level ucl.ac.ukmcmaster.cabnl.govlbl.govweizmann.ac.il. These methods have provided detailed insights into the binding sites of antibiotics on the ribosome and the conformational changes that occur upon binding nih.govucl.ac.ukmdpi.com.

While specific high-resolution structural studies focusing solely on this compound-ribosome complexes were not prominently found in the search results, studies on other aminoglycosides have revealed the general principles of their interaction with the 30S subunit researchgate.netnih.govmdpi.com. X-ray crystallography has been used to determine the structures of ribosomal subunits and complete ribosomes, as well as their complexes with various antibiotics ucl.ac.ukbnl.govlbl.govweizmann.ac.il. These structures show that aminoglycosides bind in the A-site of the 30S subunit, interacting with specific nucleotides in the 16S rRNA researchgate.netnih.gov.

Structural studies have shown that aminoglycoside binding can induce conformational changes in the 30S subunit, including alterations in the decoding center and changes in the relative positions of ribosomal domains nih.govmdpi.com. For instance, binding of some aminoglycosides can affect the conformation of the h45 tetraloop in the 16S rRNA and influence the degree of 30S domain closure nih.gov. These conformational rearrangements are thought to contribute to the disruption of translation fidelity and the inhibition of translocation nih.govmdpi.com.

Although direct structural data for this compound-ribosome complexes were not extensively detailed, the established mechanisms for other aminoglycosides, which share a similar mode of action by targeting the 30S subunit and inducing misreading, provide a strong framework for understanding how this compound likely interacts with the ribosome at a structural level asm.orgresearchgate.net. Research on the synthesis and structural analysis of this compound derivatives, including X-ray crystal analysis of this compound B, has contributed to understanding their chemical structures acs.orgjst.go.jp.

Data Tables

Based on the search results, here is a summary of some key findings regarding the effects of this compound A and B on protein synthesis in E. coli:

This compound VariantEffect on E. coli Protein Synthesis (in vivo)Effect on Poly(U)-directed Phenylalanine Polymerization (in vitro)Effect on Poly(U)-directed Misreading (Leucine Incorporation) (in vitro)Effect on Natural mRNA-programmed Polymerization (in vitro)Effect on 70S Ribosome DissociationDisplacement of Other Aminoglycosides (Dihydrostreptomycin, Tobramycin, Gentamicin)
This compound AInhibits nih.govnih.govInhibits nih.govnih.govInduces nih.govnih.govWeak inhibition nih.govnih.govInhibits nih.govnih.govNo nih.govnih.gov
This compound BNot specifiedNo effect nih.govnih.govNo effect nih.govnih.govStrong stimulation nih.govnih.govInhibits nih.govnih.govNo nih.govnih.gov

Structure Activity Relationships Sar of Fortimicin and Its Analogs

Correlating Structural Modifications with Molecular Activity

Structure-activity relationship studies for Fortimicin and its derivatives aim to establish how alterations to the molecule's chemical structure affect its biological activity, including ribosomal binding affinity and antibacterial efficacy nih.govresearchgate.netresearchgate.net. These studies often involve synthesizing or isolating analogs with specific functional group changes on either the aminocyclitol or the aminosugar moiety and then evaluating their activity against various bacterial strains, including those resistant to existing aminoglycosides ontosight.aicambridge.org. The goal is to identify key structural determinants necessary for potent activity and those that influence susceptibility or resistance to enzymatic inactivation nih.govsemanticscholar.org. Extensive SAR studies have been conducted on aminoglycoside antibiotics, providing a framework for understanding the impact of modifications in the this compound series nih.govcore.ac.ukacs.org.

Influence of Aminocyclitol Moiety Modifications on Target Engagement

The aminocyclitol core, fortamine, is a critical component of the this compound structure oup.comnih.gov. Modifications to this moiety can significantly impact the molecule's interaction with the bacterial ribosome and its recognition by AMEs. This compound A and this compound B, the main components isolated from Micromonospora olivoasterospora, differ primarily in the presence of a glycyl group attached to the fortamine moiety in this compound A oup.comdrugfuture.com. This structural difference contributes to variations in their biological properties. Studies on the conformation of the fortamine ring, such as in this compound A and this compound B free base, indicate that it adopts a chair conformation, with potential differences in orientation between analogs, which could influence ribosomal binding nih.gov.

The fortamine moiety contains amino groups that can be targets for enzymatic modification by bacterial acetyltransferases (AACs) nih.govsemanticscholar.org. For instance, Fortimicins are susceptible to AAC(3) and AAC(6') enzymes nih.govsemanticscholar.org. Modifications at specific positions on the fortamine ring, particularly those with amino functionalities, can affect the molecule's susceptibility to these inactivating enzymes. Analogs with altered substitution patterns or functional groups on the aminocyclitol ring may exhibit reduced recognition or kém-catabolism by AMEs, thereby retaining activity against resistant strains nih.govontosight.aicambridge.org.

Rational Design Principles for Modulating this compound's Molecular Interactions

Rational design principles for developing this compound analogs are based on a deep understanding of the molecule's structure, its interaction with the bacterial ribosome (the target), and the mechanisms of resistance, particularly enzymatic inactivation researchgate.netresearchgate.netgoogleapis.comgoogleapis.comnih.govdrugdesign.orgdrugdesign.org. By correlating specific structural features with observed biological activities and resistance profiles (SAR), researchers can design new molecules with predicted properties drugdesign.orgdrugdesign.org.

Key strategies in the rational design of this compound analogs include:

Targeting AME Resistance: Designing modifications at positions known to be susceptible to enzymatic modification (e.g., amino groups on the fortamine or aminosugar) to prevent or reduce acetylation or other inactivation reactions nih.govsemanticscholar.org. This might involve steric hindrance or removal/replacement of the target functional group acs.org.

Optimizing Ribosomal Binding: Modifying the molecule to enhance its affinity for the bacterial 30S ribosomal subunit, potentially by introducing functional groups that form favorable interactions with the ribosomal RNA nih.gov. Understanding the three-dimensional structure and conformation of Fortimicins is vital for this approach nih.gov.

Modulating Physicochemical Properties: Adjusting properties like lipophilicity or charge distribution through structural changes to improve cellular uptake or distribution nih.gov.

Utilizing Synthetic Chemistry: Employing advanced synthetic methodologies to access novel structural variations that may not be available through fermentation or simple semi-synthesis researchgate.net. Recent advancements in total synthesis provide platforms for exploring a wider range of structural diversity researchgate.netresearchgate.net.

Rational design, guided by SAR data and structural information, allows for a more directed approach to synthesizing this compound analogs with improved therapeutic potential compared to random screening of derivatives googleapis.comgoogleapis.comnih.govdrugdesign.orgdrugdesign.org.

MoietyPosition/Type of ModificationGeneral Impact on Activity/ResistanceSource Basis
FortaminePresence of Glycyl GroupDifferentiation between this compound A and B, impacts properties oup.com.Based on comparison of this compound A and B oup.com
FortamineAmino Group ModificationsInfluences susceptibility to AAC(3) and AAC(6') enzymes nih.govsemanticscholar.org.Discussed in context of AME resistance nih.govsemanticscholar.org
FortamineConformational ChangesPotential influence on ribosomal binding nih.gov.Based on conformational studies nih.gov
AminosugarAmino Group ModificationsPotential targets for AMEs, influences enzymatic resistance slideshare.netcambridge.org.General aminoglycoside SAR principles slideshare.netcambridge.org
AminosugarMethylation (e.g., C6)Can potentially increase enzymatic resistance slideshare.net.General aminoglycoside SAR principles slideshare.net
AminosugarAlterations to -OH groupsCan influence AME recognition (APH, ANT) nih.gov.General aminoglycoside SAR principles nih.gov

This table provides a simplified overview; the actual impact of a modification is highly dependent on the specific position and chemical nature of the change, as well as the specific bacterial strain and AME present.

Mechanisms of Resistance to Fortimicin

Enzymatic Inactivation of Fortimicin

Enzymatic inactivation is a major mechanism by which bacteria develop resistance to this compound. This involves bacterial enzymes that covalently modify the antibiotic molecule, leading to a reduced affinity for its ribosomal target and loss of antibacterial activity nih.gov. These enzymes are broadly classified into three families based on the type of modification they catalyze: N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs) nih.govnih.govmdpi.com.

Characterization of Aminoglycoside-Modifying Enzymes (AMEs)

Aminoglycoside-modifying enzymes (AMEs) are a diverse group of bacterial proteins that catalyze the addition of acetyl, phosphoryl, or nucleotidyl groups to specific amino or hydroxyl positions on the aminoglycoside structure. These modifications interfere with the antibiotic's ability to bind to the bacterial ribosome, thereby conferring resistance nih.govnih.govmdpi.com.

O-Nucleotidyltransferases (ANT)

O-nucleotidyltransferases (ANTs), also known as adenylyltransferases, catalyze the transfer of a nucleotidyl group (usually adenyl from ATP) to a hydroxyl group on the aminoglycoside nih.govnih.govmdpi.com. Similar to APH enzymes, fortimicins are generally not substrates for some common ANT enzymes like ANT(2'') and ANT(4') due to structural differences ucl.ac.benih.gov. ANT(3'') enzymes inactivate streptomycin (B1217042) and spectinomycin, but their activity against this compound is not typically reported as a major resistance mechanism mdpi.comasm.org.

Biochemical Analysis of Enzyme-Fortimicin Interactions

Biochemical studies have provided insights into the interactions between AMEs and this compound. For AAC(3)-I enzymes, kinetic analysis has shown that they utilize a sequential or ordered Bi-Bi kinetic mechanism, where acetyl-CoA binds before the aminoglycoside substrate acs.orgnih.gov. Specifically, AAC(3)-Ib, which is specific to gentamicin (B1671437) and this compound A, follows an ordered Bi-Bi kinetic mechanism where acetyl-CoA binds first acs.orgnd.edu. The AAC(3)-Ib domain appears highly specific for this compound A and gentamicin as substrates acs.org.

Research comparing the activity of different AAC(6') enzymes against this compound has revealed variations in substrate recognition. Docking studies comparing AAC(6')-Im and AAC(6')-Ie suggest that this compound may bind less productively in AAC(6')-Im, explaining its lack of resistance to this enzyme, whereas AAC(6')-Ie causes a significant increase in this compound MIC nih.govresearchgate.netmicrobialcell.com. This highlights the subtle differences in enzyme active sites that dictate substrate specificity and resistance profiles.

Data on the effect of AAC(6') enzymes on this compound MICs:

EnzymeThis compound MIC Fold Change (vs. background)Reference
AAC(6')-ImNo significant change nih.govmicrobialcell.com
AAC(6')-Ie32-fold increase nih.govmicrobialcell.com

Target Site Modification

Another mechanism of resistance to aminoglycosides, including this compound, involves modifications to the ribosomal target site, specifically the 16S rRNA researchgate.netasm.org. These modifications, often methylation, occur at specific nucleotides within the A-site of the 30S ribosomal subunit, where aminoglycosides bind to interfere with protein synthesis asm.orgasm.orgasm.org. Methylation of bases involved in aminoglycoside binding can lead to a loss of affinity for the antibiotic asm.org.

Specific 16S rRNA methyltransferases, such as those belonging to the FmrO family, have been identified as conferring high-level resistance to various aminoglycosides, including this compound asm.orgasm.orgasm.org. The fmrO gene, found in the this compound producer Micromonospora olivasterospora, is believed to play a role in self-resistance by encoding a 16S rRNA methyltransferase mdpi.commicrobiologyresearch.org. The armA gene is another example of a gene encoding a 16S rRNA methyltransferase that confers high-level resistance to 4,6-disubstituted 2-deoxystreptamines and this compound in Gram-negative pathogens asm.orgasm.org. These methyltransferases modify the N7 position of guanine (B1146940) at position 1405 (G1405) in the 16S rRNA, which is a critical site for aminoglycoside binding asm.orgasm.orgasm.org.

Modification of the ribosomal target site by these methyltransferases reduces the binding affinity of this compound, thereby conferring resistance asm.orgasm.org. This mechanism is distinct from enzymatic inactivation as it modifies the cellular target rather than the antibiotic molecule itself.

Ribosomal RNA (rRNA) Mutations and Methylation

Alterations in 16S rRNA, particularly within the A-site of the 30S ribosomal subunit where aminoglycosides bind, can lead to resistance nih.govasm.orgasm.org. These alterations can be due to mutations or enzymatic modifications, with methylation being a common and effective mechanism for conferring high-level, broad-spectrum resistance to aminoglycosides, including this compound nih.govasm.orgpsu.edu.

16S rRNA methyltransferases (RMTs) are enzymes that catalyze the methylation of specific nucleotides in the 16S rRNA, typically at positions G1405 or A1408 in the A-site asm.orgpsu.edu. This methylation interferes with aminoglycoside binding by perturbing hydrogen bonding and creating steric clashes, thereby reducing the antibiotic's affinity for the ribosome asm.orgnih.gov. The armA gene, encoding an aminoglycoside resistance methylase, has been shown to confer high-level resistance to 4,6-disubstituted deoxystreptamines and this compound when cloned into Escherichia coli nih.govasm.org. The ArmA protein shares similarity with 16S rRNA m7G methyltransferases found in actinomycetes nih.gov. The FmrO protein family, named after the this compound A resistance methyltransferase from Micromonospora olivasterospora, are members of the S-adenosyl-L-methionine (SAM)-dependent RNA methyltransferase subfamily that methylate 16S rRNA, protecting bacteria against aminoglycosides asm.orgnih.gov. This self-defense mechanism is observed in antibiotic-producing microorganisms asm.org.

High-level broad-range resistance to aminoglycosides in Gram-negative human pathogens can result from posttranscriptional modification of 16S rRNA nih.gov. Since 2003, 16S rRNA methylation as a resistance mechanism has become increasingly prevalent in pathogenic bacteria, posing a significant threat to the clinical utility of aminoglycosides psu.edu.

Alterations in Ribosomal Proteins

While less common than rRNA modifications or enzymatic inactivation, mutations in ribosomal proteins can also contribute to aminoglycoside resistance nih.govasm.org. These alterations can affect the structure of the ribosome and the aminoglycoside binding site, leading to reduced antibiotic efficacy. Specific alterations in ribosomal proteins conferring resistance to this compound are less extensively documented compared to rRNA methylation.

Efflux Pump Mechanisms Affecting this compound Accumulation

Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics, out of the cell, thereby reducing their intracellular concentration and contributing to resistance researchgate.netnih.govjournalagent.com. Overexpression of efflux pumps can lead to acquired resistance and multidrug resistance phenotypes journalagent.com. While efflux pumps are a common mechanism of resistance to various antibiotic classes in Gram-negative bacteria, such as the RND family pumps nih.govmdpi.com, their specific role and impact on this compound accumulation and resistance are areas of ongoing research. Studies evaluating antibiotic combinations against multidrug-resistant Pseudomonas aeruginosa have noted the overexpression of efflux pumps as a potential intrinsic or acquired resistance mechanism that could affect aminoglycosides nih.gov.

Genetic Determinants and Horizontal Gene Transfer in this compound Resistance

Antibiotic resistance genes (ARGs), including those conferring resistance to this compound, can be located on mobile genetic elements such as plasmids, transposons, and integrons asm.orgresearchgate.netfrontiersin.org. Horizontal gene transfer (HGT) mechanisms, including conjugation, transformation, and transduction, facilitate the dissemination of these ARGs among bacterial populations, contributing significantly to the spread of antibiotic resistance asm.orgfrontiersin.orgscienceopen.com.

The armA gene, responsible for 16S rRNA methylation and high-level resistance to this compound and other aminoglycosides, has been found on self-transferable plasmids nih.govasm.org. This plasmid-mediated transfer allows for the rapid spread of this resistance determinant among different bacterial strains and species nih.govasm.org. The association of resistance genes with mobile genetic elements is a critical factor in the emergence of multidrug-resistant strains frontiersin.orgscienceopen.com. Studies analyzing resistance genes in this compound-producing bacteria have identified different types of fmr (this compound resistance) genes, some of which are associated with resistance to other aminoglycosides like kanamycin (B1662678) and neomycin microbiologyresearch.org. The presence of these resistance genes in producer organisms can be linked to self-resistance mechanisms microbiologyresearch.orgnih.gov. The resistome, the collection of all antibiotic resistance genes, includes those that can be transferred horizontally, contributing to the complex landscape of antibiotic resistance frontiersin.orgactanaturae.rumdpi.com.

Analytical Methodologies in Fortimicin Research

Advanced Spectroscopic Techniques for Structural Characterization of Research Samples

Spectroscopic methods provide crucial information about the molecular structure and conformation of fortimicins and their related compounds. High-resolution techniques are particularly valuable for distinguishing between closely related analogs and confirming structural assignments.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural determination of fortimicins. Both proton (¹H) and carbon-13 (¹³C) NMR have been extensively used to elucidate the structures of fortimicin A, this compound B, and various congeners nih.govnih.govgoogle.comjst.go.jpresearchgate.netacs.orgoup.com. NMR provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule.

Studies have employed NMR to understand the conformation of the fortamine ring in this compound A and this compound B nih.gov. Nuclear Overhauser enhancement (NOE) data have been utilized to confirm the relative orientation of the two rings around the glycosidic linkage in fortimicins nih.gov. NMR assignments have also been critical in confirming the structures of newly identified this compound derivatives and biosynthetic intermediates, such as 3-O-methyl-FOR-KK1 jst.go.jpresearchgate.net. The ¹³C chemical shifts for derivatized this compound A and 3-O-demethylthis compound A have been summarized in research, aiding in their identification and characterization acs.org.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Pathway Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of fortimicins and their related compounds. High-resolution mass spectrometry has been used to calculate the molecular weight and deduce the molecular formula of this compound A google.com.

For the analysis of complex mixtures of this compound congeners and the elucidation of biosynthetic pathways, hyphenated techniques coupling chromatography with MS are widely employed. High-performance liquid chromatography-electrospray ionization-ion trap-tandem mass spectrometry (HPLC-ESI-ion trap-MS/MS) has been developed and applied for the identification and characterization of diverse biosynthetic congeners involved in the this compound pathway from Micromonospora olivasterospora fermentation researchgate.netresearchgate.netnih.gov. Tandem MS (MS/MS) provides fragmentation patterns that are highly informative for structural elucidation and confirmation of intermediates and congeners within the biosynthetic pathway researchgate.net. This allows researchers to propose and verify the structures of compounds present in fermentation broths, even at low concentrations. LC-MS/MS methods also offer high specificity and sensitivity for research studies researchgate.net.

Chromatographic Separation Techniques for this compound Congeners and Biosynthetic Intermediates

Chromatographic methods are essential for separating fortimicins from complex matrices, isolating individual congeners, and resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound A and its various congeners researchgate.netacs.orgnih.govresearchgate.netcolab.wssdiarticle4.comjst.go.jpcapes.gov.br. Due to the lack of a strong UV chromophore in aminoglycosides like this compound, derivatization is often necessary for sensitive detection using UV detectors acs.orgcolab.wscapes.gov.br. Pre-column derivatization with reagents such as 2,4-dinitrofluorobenzene or 3,5-dinitrobenzoyl chloride has been successfully applied to create UV-absorbing derivatives of this compound A and related impurities, enabling their separation and detection by reversed-phase HPLC acs.orgcolab.ws.

Different stationary phases and mobile phases have been explored for optimal separation. Reversed-phase analytical columns, such as Du Pont Zorbax C-8, have been used with non-buffered eluents for separating derivatized fortimicins acs.org. Ion-pairing chromatography, utilizing reagents like pentafluoropropionic acid, in conjunction with HPLC-MS/MS, has proven effective for profiling this compound congeners produced in culture broths researchgate.netnih.gov.

Chiral Chromatography for Enantiomeric Separation

Chirality is an important aspect of many natural products, including aminoglycosides. Fortimicins possess multiple chiral centers. Chiral chromatography is specifically employed to separate enantiomers and epimers, which may have different biological activities or roles in biosynthesis.

Macrocyclic glycopeptide-based chiral stationary phases, such as those derived from teicoplanin, have been successfully used for the chromatographic resolution of epimeric mixtures of this compound aminoglycosides researchgate.netnih.govmdpi.com. This technique has enabled the separate resolution of epimers like FOR-KH, FOR-KR, and FOR-B, which is crucial for understanding the stereochemical aspects of the biosynthetic pathway and for the accurate analysis of individual epimers researchgate.netnih.gov.

Quantitative Methodologies for Research and Biosynthetic Pathway Elucidation

Quantitative analysis is critical for monitoring fermentation processes, determining the yield of fortimicins and their congeners, and studying the kinetics of enzymatic reactions in the biosynthetic pathway.

Quantitative methodologies for this compound research often involve chromatographic techniques coupled with suitable detection methods. HPLC with pre-column derivatization and UV detection has been used for the quantitative determination of this compound A, demonstrating good linearity and precision acs.orgcolab.ws.

For the analysis of this compound congeners in complex biological matrices like fermentation broth, more sensitive and specific methods are required. HPLC-ESI-ion trap-MS/MS has been developed for the simultaneous identification and semi-quantification of diverse this compound pseudodisaccharide analogs researchgate.netnih.gov. This method has demonstrated a limit of quantification for this compound A in culture broth of approximately 1.6 ng/mL, with an average recovery rate of 93.6% and intra- and inter-day precisions below 5% researchgate.netnih.gov.

The ability to accurately quantify this compound congeners and intermediates is essential for elucidating the steps of the biosynthetic pathway, identifying key enzymes, and understanding the metabolic flux researchgate.netresearchgate.netnih.gov. Research findings have included the identification and semi-quantification of ten natural this compound pseudodisaccharide analogs in Micromonospora olivasterospora fermentation broth, providing insights into the relative abundance of these compounds researchgate.netnih.gov.

Identified this compound Congeners and Analogs in Micromonospora olivasterospora Fermentation researchgate.netnih.gov

Congener/AnalogRelative Abundance (Descending Order)
FOR-AHighest
FOR-BHigh
DCMModerate
FOR-KH + FOR-KRModerate
FOR-KK1Lower
FOR-APLower
FOR-KL1Lower
FOR-AOLower
FOR-FU-10Lowest

Quantitative data from analytical methods, such as those obtained from HPLC-MS/MS analysis of mutant strains, can reveal the accumulation or absence of specific intermediates, thereby helping to map the biosynthetic route researchgate.net.

Quantitative Performance of HPLC-ESI-Ion Trap-MS/MS for this compound A in Culture Broth researchgate.netnih.gov

MetricValue
Limit of Quantification~1.6 ng/mL
Average Recovery Rate93.6%
Intra-day Precision< 5%
Inter-day Precision< 5%
Accuracy Range87.1% to 94.2%

These quantitative methodologies, combined with structural characterization techniques, provide a comprehensive analytical platform for advancing research into fortimicins and their biosynthesis.

Future Research Directions and Theoretical Perspectives on Fortimicin

Development of Novel Synthetic Strategies for Accessing Underexplored Analogs

Developing novel synthetic strategies is crucial for generating a wider array of Fortimicin analogs. This allows for comprehensive investigations into structure-activity relationships, potentially leading to compounds with enhanced potency, broader spectrum of activity, or reduced toxicity. Recent work has demonstrated asymmetric total synthesis approaches, such as the 12-step synthesis of this compound B from readily available starting materials. researchgate.netnih.gov This synthesis involved key steps like an enantioselective Cu(II)-catalyzed inverse-electron-demand Diels-Alder reaction for the fortamine fragment and a Cr(II)/Co(I)-mediated C─C bond coupling for the 6-epi-purpurosamine B fragment. researchgate.netnih.gov The stereoselective construction of the α-glycosidic bond was achieved via gold(I)-catalyzed glycosylation. researchgate.netnih.gov Such advancements provide efficient synthetic platforms for future explorations of this compound structure-activity relationships. nih.govresearcher.life The exploration of diverse chemical reactions and methodologies is essential to access analogs that may not be readily available through semi-synthetic modifications of the naturally produced compound.

Strategies for Overcoming and Circumventing Resistance Mechanisms

Bacterial resistance to aminoglycoside antibiotics, including this compound, is a significant challenge in clinical practice. semanticscholar.orgresearchgate.net Resistance mechanisms primarily involve aminoglycoside-modifying enzymes (AMEs), decreased antibiotic permeability, increased drug efflux, and 16S rRNA methyltransferase activity. researchgate.netmdpi.comnih.gov AMEs, such as N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), inactivate aminoglycosides by modifying specific functional groups. researchgate.netnih.gov AAC(3) enzymes, for instance, can acetylate this compound. semanticscholar.orgresearchgate.netnih.gov

Strategies to overcome resistance include understanding the precise mechanisms employed by bacteria and designing interventions that circumvent these processes. This involves the design of novel antibiotics that are not substrates for common AMEs or have altered structures to evade efflux pumps or methylation. semanticscholar.orgactanaturae.ru Another approach is the development of AME inhibitors that can be co-administered with this compound to protect it from enzymatic inactivation. semanticscholar.orgnih.govactanaturae.ru Research into the structure and functional characteristics of resistance enzymes is vital for the rational design of such inhibitors or modified antibiotics. actanaturae.ru

Bioengineering of this compound Producers for Enhanced or Modified Biosynthesis

Bioengineering of the producing organism, Micromonospora olivasterospora, offers a route to enhance this compound yield or generate novel analogs through modified biosynthesis. wikipedia.orgiiab.meresearchgate.net While the biosynthetic gene cluster for this compound has been identified, many biosynthetic steps are not yet fully understood. researchgate.net A deeper understanding of the biosynthetic pathway, including the enzymes involved and the regulatory mechanisms, is crucial for effective bioengineering. researchgate.netnih.gov

Approaches in this area include metabolic profiling to correlate biosynthetic genes with metabolites and using techniques like combinatorial biosynthesis or chemo-enzymatic methods to create structurally diverse aminoglycoside hybrids. researchgate.netucl.ac.uk Optimizing culture conditions for Micromonospora olivasterospora can also enhance this compound production. sciprofiles.com Genetic manipulation of the biosynthetic pathway genes could lead to the production of modified this compound structures with potentially improved properties, including altered resistance profiles or reduced toxicity.

Computational and In Silico Modeling of this compound Interactions and Design

Computational and in silico modeling techniques play an increasingly important role in understanding this compound's interactions at the molecular level and guiding the design of new derivatives. These methods can be used to simulate the binding of this compound and its analogs to their ribosomal target, providing insights into the structural features critical for activity. researchgate.net

Modeling can also help predict how modifications to the this compound structure might affect its interaction with bacterial ribosomes or resistance enzymes. researchgate.net Furthermore, computational methods can be employed to screen virtual libraries of potential analogs, identifying promising candidates for synthesis and biological evaluation. escholarship.orgroutledge.commghpcc.org Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable theoretical perspectives to inform the rational design of improved this compound derivatives with desired properties. designsociety.orgdagstuhl.de

Q & A

Q. What are the key structural characteristics of Fortimicin B, and how are they validated experimentally?

this compound B (C₁₅H₃₂N₄O₅) is a monoglycoside antibiotic with a molecular weight of 347. Structural validation involves:

  • Nuclear Magnetic Resonance (NMR) : The NMR spectrum (Fig. 3 in ) reveals an anomeric proton at 5.62 ppm, indicating glycoside linkage, and methyl/methylene groups at 1.59 ppm and 2.0–2.5 ppm.
  • Infrared (IR) Spectroscopy : Peaks at 3355 cm⁻¹ (N–H/O–H stretch) and 1578 cm⁻¹ (C–N bend) confirm amine and hydroxyl groups .
  • Mass Spectrometry : A molecular ion peak at m/z 349.2442 (M+1) supports the molecular formula .
  • Chromatography : Rf values (e.g., 0.65 in chloroform/methanol/ammonia) distinguish this compound B from gentamicin analogs .

Q. How is this compound B synthesized and purified from microbial cultures?

  • Fermentation : The MK-70 strain of Micromonospora olivoasterospora is cultured in soil-derived media. Variants utilizing D-galactose or D-xylose enhance yield .
  • Purification : Column chromatography with Amberlite IRC-50 resin elutes this compound B first, followed by freeze-drying to obtain a white powder. Active fractions are confirmed via paper disc assays and ascending chromatography .

Q. What physicochemical properties distinguish this compound B from other aminoglycosides?

Key properties include:

PropertyThis compound BGentamicin C1a
SolubilityWater-solubleWater-soluble
Rf (Developer I)*0.800.71
Melting Point101–103°C>200°C (dec.)
Optical Rotation ([α]D²⁴)+22.2° (H₂O)Varies by component
*Developer I: Chloroform/methanol/17% NH₃ (2:1:1) .

Advanced Research Questions

Q. How can nitrogen-15 NMR spectroscopy resolve structural ambiguities in this compound analogs?

High-field (e.g., WM-400 MHz) proton-coupled ¹⁵N NMR in trifluoroacetic acid suppresses NH exchange, enabling precise assignment of amino groups. This method distinguishes this compound’s cyclitol moiety from neomycin’s deoxystreptamine core .

Q. What experimental strategies address contradictions in this compound’s antibacterial efficacy data?

  • Dose-Response Curves : Compare MIC (Minimum Inhibitory Concentration) against Staphylococci and Escherichia strains under standardized broth microdilution (CLSI guidelines).
  • Resistance Studies : Monitor ribosomal RNA methylation (e.g., armA gene expression) in resistant mutants via RT-qPCR .
  • Synergy Assays : Test combinatory effects with β-lactams using checkerboard assays to identify fractional inhibitory concentration (FIC) indices .

Q. How does the stereochemistry of this compound B influence its mechanism of action?

  • Molecular Docking : Simulate binding to the bacterial 30S ribosomal subunit (PDB ID: 4V7Q) using Schrödinger Suite. The O-methyl group at C-6′ (Fig. 4 in ) enhances hydrogen bonding to 16S rRNA .
  • Periodate Oxidation : Consumption of 2 moles of HIO₄ per this compound B molecule confirms vicinal diols in the cyclitol ring, critical for ribosomal targeting .

Q. What methodologies validate the purity and stability of this compound B in pharmacokinetic studies?

  • HPLC-ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (95:5) to quantify degradation products (e.g., XK-70-1) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor pH (3.0–7.0) and bioactivity via agar diffusion .

Methodological Best Practices

  • Chromatographic Cross-Validation : Compare Rf values across multiple solvent systems (e.g., Developer II: 10% ammonium acetate/methanol) to avoid misidentification .
  • Data Precision : Report numerical data to ≤3 significant figures (e.g., MIC = 2.5 µg/mL, not 2.523 µg/mL) per instrumental precision standards .

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